molecular formula C12H20N2O2S2 B1582612 1,1'-Disulfanediyldiazepan-2-one CAS No. 23847-08-7

1,1'-Disulfanediyldiazepan-2-one

Cat. No.: B1582612
CAS No.: 23847-08-7
M. Wt: 288.4 g/mol
InChI Key: LGBYJXBCVZKJBL-UHFFFAOYSA-N
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Description

1,1’-Disulfanediyldiazepan-2-one is a chemical compound with the molecular formula C₁₂H₂₀N₂O₂S₂ It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and two sulfur atoms forming disulfide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Disulfanediyldiazepan-2-one typically involves the formation of the diazepane ring followed by the introduction of disulfide linkages. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a diamine with a disulfide compound can lead to the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 1,1’-Disulfanediyldiazepan-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1,1’-Disulfanediyldiazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bonds, leading to the formation of thiols.

    Substitution: The diazepane ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Functionalized diazepane derivatives.

Scientific Research Applications

1,1’-Disulfanediyldiazepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1’-Disulfanediyldiazepan-2-one involves its ability to form and break disulfide bonds. This property is crucial in biological systems, where disulfide bonds play a key role in the stability and function of proteins. The compound can interact with thiol groups in proteins, leading to the formation of disulfide linkages that stabilize the protein structure.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Disulfanediyldiazepane: Lacks the carbonyl group present in 1,1’-Disulfanediyldiazepan-2-one.

    1,1’-Disulfanediyldiazepan-2-thione: Contains a thione group instead of a carbonyl group.

Uniqueness

1,1’-Disulfanediyldiazepan-2-one is unique due to the presence of both the diazepane ring and the disulfide linkages, which confer specific chemical reactivity and potential applications in various fields. Its ability to form stable disulfide bonds makes it particularly valuable in biological and medicinal chemistry.

Properties

IUPAC Name

1-[(2-oxoazepan-1-yl)disulfanyl]azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S2/c15-11-7-3-1-5-9-13(11)17-18-14-10-6-2-4-8-12(14)16/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBYJXBCVZKJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)SSN2CCCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044481
Record name 1,1'-Disulfanediyldiazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pellets or Large Crystals
Record name 2H-Azepin-2-one, 1,1'-dithiobis[hexahydro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

23847-08-7
Record name Dithiodicaprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23847-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Disulfanediyldiazepan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023847087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Azepin-2-one, 1,1'-dithiobis[hexahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-Disulfanediyldiazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-dithiobis[hexahydro-2H-azepin-2-one]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,1'-DISULFANEDIYLDIAZEPAN-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1UA4H6WN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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